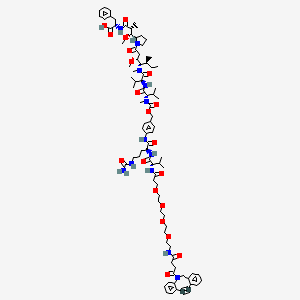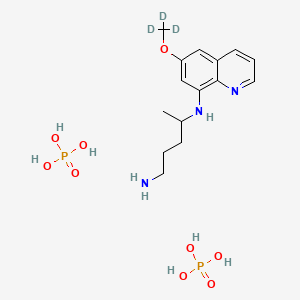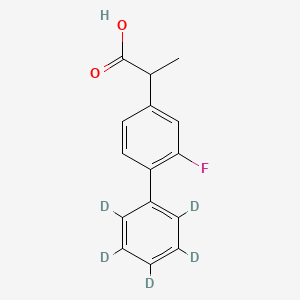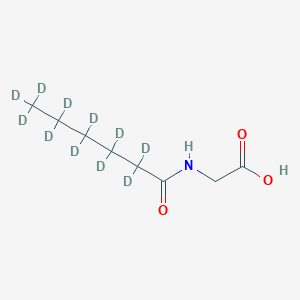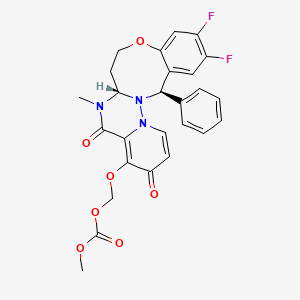![molecular formula C30H62NO7P B12420024 [(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a deuterated fatty acid ester and a phosphocholine moiety. The presence of deuterium atoms in the fatty acid chain enhances its stability and provides unique properties that are valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate involves several steps:
Synthesis of 12,12,13,13-tetradeuteriodocosanoic acid: This step involves the deuteration of docosanoic acid using deuterium gas in the presence of a suitable catalyst.
Esterification: The deuterated fatty acid is esterified with (2R)-2,3-dihydroxypropyl alcohol under acidic conditions to form the intermediate ester.
Phosphorylation: The intermediate ester is then reacted with 2-(trimethylazaniumyl)ethyl phosphate in the presence of a phosphorylating agent such as phosphorus oxychloride to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large-scale deuterium gas reactors.
Continuous Esterification: Employing continuous flow reactors for efficient esterification.
Automated Phosphorylation: Using automated systems to control the phosphorylation reaction, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phosphate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phosphates.
Applications De Recherche Scientifique
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for tracing metabolic pathways.
Biology: Employed in studies of lipid metabolism and membrane dynamics due to its deuterated fatty acid chain.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of advanced materials.
Mécanisme D'action
The mechanism of action of [(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes and enzymes. The deuterated fatty acid chain enhances the compound’s stability and alters its interaction with lipid bilayers, affecting membrane fluidity and permeability. The phosphocholine moiety interacts with specific receptors and enzymes, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate can be compared with other similar compounds such as:
[(2R)-2-hydroxy-3-(docosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate: Lacks deuterium atoms, resulting in lower stability and different metabolic properties.
[(2R)-2-hydroxy-3-(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate: Contains a shorter fatty acid chain, affecting its interaction with biological membranes.
[(2R)-2-hydroxy-3-(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate: Also has a shorter fatty acid chain and different physicochemical properties.
The uniqueness of this compound lies in its deuterated fatty acid chain, which provides enhanced stability and unique properties valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C30H62NO7P |
|---|---|
Poids moléculaire |
583.8 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H62NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h29,32H,5-28H2,1-4H3/t29-/m1/s1/i13D2,14D2 |
Clé InChI |
UIINDYGXBHJQHX-VOBCVOCISA-N |
SMILES isomérique |
[2H]C([2H])(CCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


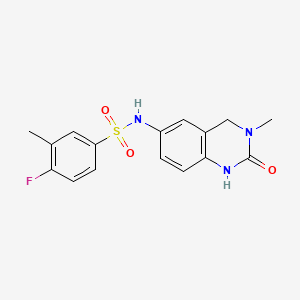
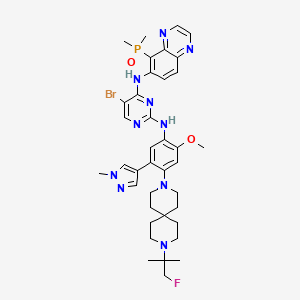
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)

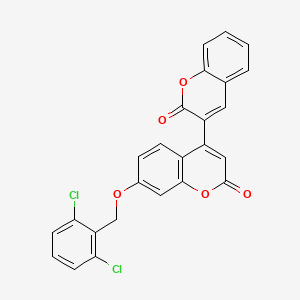
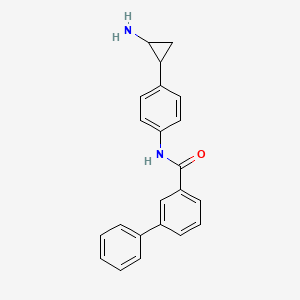
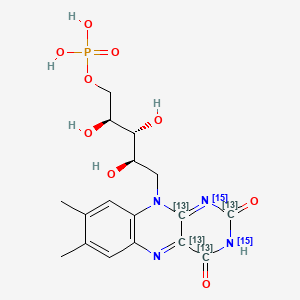
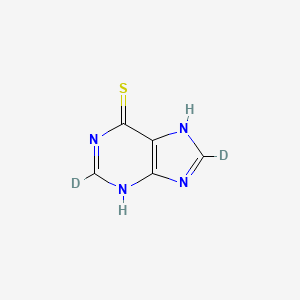
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
